molecular formula C14H14N2O5S2 B5613954 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid

Cat. No.: B5613954
M. Wt: 354.4 g/mol
InChI Key: KZMYHIOXCDWIQY-UHFFFAOYSA-N
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Description

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid is a complex organic compound that features a thiophene ring, a sulfonylamino group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The sulfonylamino group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the sulfonylamino and methylcarbamoyl groups, making it less versatile in terms of chemical reactivity.

    2-[[5-(Carbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid: Similar structure but without the methyl group, which may affect its biological activity and chemical properties.

    2-[[5-(Methylcarbamoyl)thiophen-3-yl]amino]-2-phenylacetic acid:

Uniqueness

2-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid is unique due to the presence of both the sulfonylamino and methylcarbamoyl groups, which provide a combination of chemical reactivity and potential biological activity that is not found in simpler analogs.

Properties

IUPAC Name

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-15-13(17)11-7-10(8-22-11)23(20,21)16-12(14(18)19)9-5-3-2-4-6-9/h2-8,12,16H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMYHIOXCDWIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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